3aH-Indazole

Description

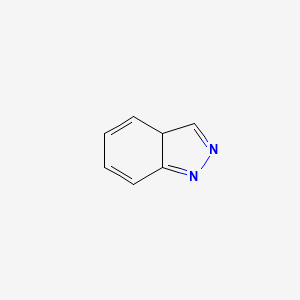

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3aH-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODZMFDILKWFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C=NN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3ah Indazole and Its Derivatives

Classical Approaches to 3aH-Indazole Ring Construction

Classical methods often rely on fundamental organic reactions to construct the indazole nucleus through cyclization and ring-closure strategies.

Cyclization Reactions for the this compound Nucleus Formation

Various cyclization reactions have been developed to form the indazole core. One notable approach involves the [3+2] annulation of arynes with hydrazones, which can yield 3-substituted indazoles. N-tosylhydrazones, in particular, react with arynes under mild conditions, either through in situ generated diazo compounds or via an annulation/elimination process, to afford 3-substituted indazoles acs.org. Similarly, the reaction of α-substituted α-diazomethylphosphonates with arynes provides 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently organic-chemistry.org. Furthermore, a metal-free approach involves the condensation of 2-aminophenones with hydroxylamine (B1172632) derivatives, yielding indazoles in good yields under mild, air and moisture-insensitive conditions organic-chemistry.org.

Ring-Closure Strategies in Indazole Skeletal Synthesis

Ring-closure strategies often involve the formation of the critical N-N bond or the cyclization of pre-functionalized precursors.

From Anilines and Diazonium Salts: Diazotization of 2-methylanilines followed by cyclization of the resulting diazonium tetrafluoroborate (B81430) salts with potassium acetate (B1210297) and 18-crown-6 (B118740) is a method for synthesizing halo-1H-indazoles sci-hub.se. A donor/acceptor diazo activation strategy using diazonium salts, processed via condensation without additional catalysts, leads to the cyclization of a diazenium (B1233697) intermediate to form indazoles in excellent yields acs.orgnih.govnih.govresearchgate.net. This metal-free protocol allows for the preparation of 3-ester-functionalized indazoles researchgate.net.

From Hydrazines and Related Compounds: The reaction of 2-halobenzonitriles with hydrazine (B178648) carboxylic esters and N′-arylbenzohydrazides, catalyzed by copper, smoothly provides substituted 3-aminoindazoles through a cascade coupling-(deacylation-)condensation process organic-chemistry.org. Hydrazine dicarboxylates can also be used, often requiring stoichiometric amounts of reagents researchgate.net. A copper(II) acetate-catalyzed N-N bond formation from 2-amino nitriles, involving the addition of a Grignard or organolithium species to generate an imine followed by oxidative N-N bond formation, also yields indazoles thieme-connect.com. Furthermore, the Cadogan reaction, a classical reductive cyclization, synthesizes 2H-indazoles from nitroaromatic compounds, typically requiring high temperatures and trialkyl phosphites or phosphines, though milder conditions have been developed nih.gov. A regioselective synthesis of 2H-indazoles can be achieved via a one-pot condensation–Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates with tri-n-butylphosphine under mild conditions acs.org.

Modern Synthetic Routes to this compound

Modern synthetic strategies leverage advancements in catalysis and reaction conditions to achieve more efficient, selective, and milder syntheses of indazole derivatives.

Transition-Metal-Catalyzed Syntheses of this compound

Transition metals, particularly palladium and copper, play a pivotal role in many modern indazole syntheses.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is widely employed for C-C and C-N bond formation. For instance, the Suzuki cross-coupling of 5-bromoindazoles with boronic acids, using Pd(dppf)Cl2 as a catalyst, efficiently yields various N and C-3 substituted indazoles mdpi.com. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are also used to introduce aryl, vinyl, and alkynyl substituents at the 4-position of indazole derivatives researchgate.net. Direct C7-arylation of 4-substituted 1H-indazoles via palladium-catalyzed Suzuki-Miyaura coupling has also been achieved rsc.org. Palladium catalysis is also utilized in the Buchwald-Hartwig intramolecular cyclization for the synthesis of 1-arylindazole-3-carboxamides unina.it.

Copper-Catalyzed Reactions: Copper catalysts are frequently used in cascade reactions. A Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters and N′-arylbenzohydrazides provides 3-aminoindazoles organic-chemistry.org. Copper acetate has been used in the synthesis of indazoles via N-N bond formation thieme-connect.com. Rhodium and copper salts have been employed in sequential C-H bond activation and intramolecular cascade annulation to synthesize 1H-indazoles nih.gov. Pd/Cu relay catalysis has also been reported for the rapid assembly of indazole-containing biheteroaryls nih.gov.

Other Transition Metal Catalysis: Rhodium(III) catalysts have been used in the synthesis of indazoles from azobenzene (B91143) substrates nih.gov. Cobalt(III) or Rhenium catalysts have been employed for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes mdpi.com.

Organocatalytic Methods for this compound Formation

Organocatalysis offers metal-free alternatives for indazole synthesis. While specific examples of organocatalytic indazole formation were not detailed in the provided search results, the broader field of organocatalysis is recognized for its role in developing efficient and selective synthetic methods for heterocycles ingentaconnect.combenthamdirect.com.

Photochemical and Electrochemical Approaches in this compound Synthesis

Photochemical and electrochemical methods provide milder and often more sustainable routes to indazoles.

Photochemical Methods: Visible-light irradiation at room temperature, in the absence of external photocatalysts, can be used to synthesize 3-functionalized 2H-indazoles from 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids via an electron donor-acceptor complex acs.orgnih.govresearchgate.net. Photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols in aqueous solution at room temperature allows for the mild synthesis of 1,2-dihydro-3H-indazol-3-ones ucdavis.edu. The Davis-Beirut reaction, traditionally challenging for N-aryl targets, can be adapted using the photochemistry of o-nitrobenzyl alcohols under Brønsted acid catalyzed conditions to access N-aryl targets escholarship.org.

Electrochemical Methods: Electrochemical synthesis offers a metal-free pathway. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones has been developed for the synthesis of 1H-indazoles rsc.org. This method is operationally simple and uses less expensive electrodes. Another electrochemical approach involves the selective synthesis of 1H-indazole N-oxides, which can then be deoxygenated to N-heteroaromatics or further functionalized via C-H activation selleckchem.comnih.gov. An electrochemical method for the selective N1-acylation of indazoles has also been reported organic-chemistry.org.

Chemo-, Regio-, and Stereoselective Syntheses of Substituted 3aH-Indazoles

Control of Selectivity in this compound Functionalization (e.g., C3-functionalization, N1/N2 selectivity)

The indazole core possesses multiple sites for functionalization, including the nitrogen atoms (N1 and N2) and various carbon positions. Achieving selective functionalization is crucial for the targeted synthesis of specific indazole derivatives.

Electrophilic substitution reactions on indazoles typically favor the C3 position due to the electronic distribution within the heterocycle thieme-connect.de. This makes C3 a prime site for reactions such as halogenation or nitration. However, the presence of substituents on the indazole ring can influence this regioselectivity.

Functionalization at the nitrogen atoms, particularly N1 and N2, is also a common strategy. N1 is generally considered more nucleophilic and less sterically hindered than N2, often leading to preferential N1 alkylation or acylation under basic conditions thieme-connect.derawdatalibrary.net. The ratio of N1 to N2 alkylation can be significantly influenced by the nature of the alkylating agent, the base used, the solvent, and steric factors arising from substituents at adjacent positions thieme-connect.derawdatalibrary.netresearchgate.net. For instance, while unsubstituted indazole may show a 1:1 ratio for N1/N2 alkylation, the presence of a phenyl group at C3 can shift this ratio to 74:26 in favor of N1 thieme-connect.de. Conversely, specific conditions or the use of protecting groups can enable selective N2 functionalization thieme-connect.deresearchgate.net.

Table 1: Examples of Selective Functionalization of Indazole Derivatives

| Reaction Type | Substrate Example (Indazole Derivative) | Reagent/Conditions | Primary Functionalization Site | Yield (%) | Selectivity (e.g., N1:N2 or C3:N) | Citation(s) |

| Electrophilic Halogenation | 1H-Indazole | N-Bromosuccinimide (NBS) in DMF | C3 | ~85 | C3 >> N1/N2 | thieme-connect.de |

| N1-Alkylation | 1H-Indazole | Methyl iodide, K₂CO₃ in Acetone | N1 | ~70 | N1 > N2 | thieme-connect.deresearchgate.net |

| N2-Alkylation | 1-Protected-1H-Indazole | NaH, Alkyl halide in THF | N2 | ~75 | N2 | thieme-connect.deresearchgate.net |

| N-Acylation | 1H-Indazole | Acylating agent (e.g., acid anhydride) | N1 | High | N1 >> N2 | researchgate.net |

Note: Yields and selectivity ratios are representative and can vary based on specific substrates and precise reaction conditions.

Asymmetric Synthesis of Chiral this compound Scaffolds

The development of methods for the asymmetric synthesis of chiral indazole scaffolds is critical, particularly for pharmaceutical applications where enantiomeric purity often dictates biological activity and safety. Strategies employed include the creation of chiral centers directly within the indazole ring system or through the functionalization of pre-existing chiral precursors.

Recent advancements have focused on catalytic asymmetric approaches. For example, copper hydride (CuH) catalysis has been utilized for the highly enantioselective synthesis of indazoles bearing a C3-quaternary chiral center, often through allylation reactions pnrjournal.com. These methods allow for the efficient construction of complex chiral indazole derivatives with high enantiomeric excess (ee).

Other approaches involve the synthesis of indazole derivatives through cyclization reactions where chirality is introduced early in the synthetic sequence. This can involve starting with chiral diamines or amino alcohols to construct fused indazole systems, such as indazolo-piperazines and indazolo-morpholines, yielding enantiomerically pure scaffolds nih.govresearchgate.net. Asymmetric cyclization reactions catalyzed by chiral Lewis acids or other chiral catalysts are also employed to build the chiral indazole framework nih.govresearchgate.net.

Table 2: Examples of Asymmetric Synthesis of Chiral Indazole Scaffolds

| Reaction Type | Substrate/Precursor Example | Catalyst/Chiral Auxiliary | Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee) (%) | Citation(s) |

| Asymmetric Allylation | 1H-N-(benzoyloxy)indazoles | CuH catalyst | Specific conditions for allylation | C3-allyl 1H-indazoles with chiral center | Moderate | High (e.g., >90%) | pnrjournal.com |

| Heterocyclic Merging (Cyclization) | Chiral diamines/amino alcohols | N/A | Smiles rearrangement, Michael addition | Enantiomerically pure indazolo-piperazines/morpholines | Good | >99% | nih.govresearchgate.net |

| Asymmetric Cyclization | Prochiral acyclic precursor | Chiral Lewis Acid | Specific solvent and temperature conditions | Chiral indazole scaffold | Good | High (e.g., >90%) | nih.govresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Prochiral enamine/imine precursor | Chiral Ru catalyst | H₂, solvent, pressure | Chiral indazole derivative | High | High (e.g., >95%) | nih.govresearchgate.net |

Note: Specific catalyst systems and conditions are crucial for achieving high yields and enantioselectivities.

Compound List:

this compound

Chemical Reactivity and Transformations of 3ah Indazole

Electrophilic Aromatic Substitution Reactions of 3aH-Indazole

The indazole ring system can undergo electrophilic aromatic substitution (EAS) reactions, primarily on the carbocyclic (benzene) ring. The electron-donating nature of the nitrogen atoms activates the ring, though the precise regioselectivity depends on the tautomeric form (1H- vs. 2H-indazole) and the presence of substituents. Generally, positions C-5 and C-7 are more susceptible to electrophilic attack than C-4 and C-6 in 1H-indazole thieme-connect.de. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Nitration of indazole typically occurs on the benzene (B151609) ring, yielding nitroindazoles. For example, treatment with nitric acid and sulfuric acid can lead to nitration at the C-5 position.

Halogenation: Halogenation, such as bromination or chlorination, can also occur on the benzene ring, often at the C-5 position under appropriate conditions.

Friedel-Crafts Acylation: Acylation reactions, using acyl halides or anhydrides in the presence of a Lewis acid catalyst, can introduce acyl groups onto the benzene ring, typically at C-5.

Nucleophilic Additions and Substitutions on the this compound Core

Nucleophilic reactions on the indazole core primarily involve the nitrogen atoms or occur on substituted indazoles.

N-Alkylation and N-Acylation: The nitrogen atoms (N1 and N2) of indazole are nucleophilic and readily undergo alkylation and acylation reactions. These reactions are regioselective, with N1 typically being the preferred site of alkylation for 1H-indazole under basic conditions, forming 1-alkyl-1H-indazoles. N-acylation also predominantly occurs at N1.

Reactions with Electrophiles: While the core aromatic system is generally resistant to direct nucleophilic attack, activated indazole derivatives, such as those bearing electron-withdrawing groups or halogens, can undergo nucleophilic aromatic substitution (SNAr). For instance, halogens at positions C-3, C-5, or C-7 can be displaced by nucleophiles under specific conditions.

Addition to Formaldehyde (B43269): Indazoles can react with formaldehyde in acidic media to form hydroxymethyl derivatives, which can be considered as adducts or hemiaminals acs.orgnih.gov. These reactions can lead to 1-substituted indazoles.

Oxidation Reactions of this compound

Oxidation of the indazole system can lead to various products depending on the oxidizing agent and reaction conditions.

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides, though this is less common for the parent indazole compared to other heterocycles.

Ring Oxidation/Cleavage: Strong oxidizing agents can lead to the cleavage of the indazole ring system. For instance, ozonolysis can open the benzene ring. The pyrazole (B372694) ring is generally more stable but can also be degraded under harsh oxidative conditions thieme-connect.de.

Oxidation of Substituents: If substituents are present on the indazole core, they can be selectively oxidized. For example, an alkyl side chain might be oxidized to a carboxylic acid.

Reduction Chemistry of this compound (e.g., hydrogenation)

Reduction of the indazole system can target either the pyrazole ring or the carbocyclic ring, or both, depending on the reducing agent and conditions.

Hydrogenation: Catalytic hydrogenation, using catalysts like Pd/C, PtO₂, or Raney Nickel, can lead to the saturation of the benzene ring, forming tetrahydroindazole (B12648868) derivatives vulcanchem.commdpi.comchemblink.comchemblink.comjapsonline.com. Partial reduction of the pyrazole ring is also possible under specific conditions. For example, hydrogenation over Pd/C can lead to cleavage of the N-N bond.

Chemical Reduction: Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used to reduce functional groups attached to the indazole core, rather than the aromatic system itself, unless specific activating groups are present.

Rearrangement Reactions Involving this compound Systems

Indazole systems can undergo various rearrangement reactions, often triggered by heat, light, or specific reagents.

Thermal Rearrangements: Some indazole derivatives can undergo thermal rearrangements, leading to different isomeric structures or ring-opened products. For example, certain fused indazole systems might rearrange upon heating thieme-connect.de.

Photochemical Rearrangements: Photochemical activation can also induce rearrangements in indazole derivatives, leading to complex transformations.

Tautomeric Rearrangements: While not strictly a rearrangement in the sense of bond migration, the tautomerism between 1H-indazole and 2H-indazole is a fundamental aspect of its chemistry, influencing reactivity thieme-connect.deresearchgate.netresearchgate.netnih.gov.

Metalation and Lithiation Reactions of this compound

Metalation, particularly lithiation, is a powerful tool for functionalizing the indazole core.

N-Deprotonation: The N-H proton in 1H-indazole is acidic and can be readily deprotonated by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form the indazolyl anion. This anion can then react with various electrophiles.

Directed ortho-Metalation (DoM): If directing groups are present on the indazole ring, metalation can be directed to specific positions on the carbocyclic ring. For example, a substituent at C-7 might direct lithiation to C-6.

C-H Lithiation: Direct lithiation of C-H bonds is also possible, often requiring specific conditions or activating groups. For instance, lithiation at C-3 has been observed.

Functional Group Interconversions on this compound Derivatives

A wide range of functional group interconversions (FGIs) can be performed on indazole derivatives, leveraging established organic chemistry transformations.

Reduction of Nitro Groups: Nitro groups attached to the indazole ring can be reduced to amino groups using various reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl.

Ester/Carboxylic Acid Transformations: Ester groups can be hydrolyzed to carboxylic acids, or reduced to alcohols. Carboxylic acids can be converted to amides or acid halides.

Halogen Transformations: Halogens on the indazole ring can be involved in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce new carbon-carbon bonds, or can be replaced by other nucleophiles.

Amine Transformations: Amino groups can be acylated, alkylated, or diazotized for further transformations.

Derivatization and Functionalization Strategies of 3ah Indazole

N-Alkylation and N-Arylation of 3aH-Indazole

The direct alkylation of 1H-indazoles typically results in a mixture of N1 and N2-substituted products, with the thermodynamically more stable 1H-indazole tautomer often being the predominant starting material. nih.govnih.gov The regioselectivity of these reactions is influenced by various factors, including the nature of the electrophile, the base, and the solvent system employed. nih.gov

For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can lead to different ratios of N1 and N2 products depending on the reaction conditions. Treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF) has been reported to yield N1 and N2-substituted analogs in 44% and 40% yields, respectively. nih.gov In contrast, employing sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with pentyl bromide for electron-deficient indazoles has shown high N1-selectivity, with yields ranging from 44% at room temperature to 89% when heated to 50 °C. nih.gov This high N1-selectivity is postulated to arise from the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the Na+ cation. nih.gov

Conversely, N2-alkylation can be favored under different conditions. A novel, highly selective N2-alkylation of indazoles with diazo compounds has been developed using triflic acid (TfOH) as a catalyst, affording N2-alkylated products in good to excellent yields with high regioselectivity (N2/N1 up to 100/0). rsc.org Mitsunobu conditions have also demonstrated a preference for the formation of the N2 regioisomer. nih.gov

The arylation of indazoles, particularly at the C3 position, can be achieved via regioselective C3-zincation of N1-protected indazoles followed by Negishi coupling, leading to various (hetero)arylindazoles. chim.it A similar strategy involving n-BuLi for metalation, followed by transmetalation with ZnCl2 and Negishi coupling, has been reported for 2-SEM protected 2H-indazoles. chim.it

Table 1: Regioselectivity in N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | N1:N2 Ratio | Total Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 | DMF | 1.1 : 1 | 84% | nih.gov |

| Electron-deficient indazoles | Pentyl bromide | NaH | THF | High N1-selectivity | up to 89% | nih.gov |

| Various indazoles | Diazo compounds | TfOH | - | up to 0 : 100 | Good to excellent | rsc.org |

C-H Functionalization of this compound Scaffolds

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of functionalized indazole derivatives. mdpi.comnih.gov This approach allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov

Directed C-H Activation in this compound Synthesis

Rhodium(III) catalysts have been extensively used for directed C-H activation in the synthesis of indazoles. For example, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes provides a facile route to 1H-indazoles. mdpi.com Similarly, a hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols has been developed for the preparation of 1H-indazoles. mdpi.com

The synthesis of 3-acyl-2H-indazoles can be achieved through a Rh(III)-catalyzed tandem C-H alkylation/intramolecular decarboxylative cyclization of azoxy compounds with diazoesters. mdpi.com Furthermore, Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes leads to the formation of indazole derivatives bearing a quaternary carbon via sequential C-H activation, olefin insertion, β-hydride elimination, and intramolecular cyclization. rsc.orgnih.gov Cobalt(III) catalysts have also been employed for the synthesis of N-aryl-2H-indazoles through C-H bond additions to aldehydes followed by in situ cyclization and aromatization. nih.gov

Table 2: Examples of Directed C-H Activation in Indazole Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Ethyl benzimidates and nitrosobenzenes | Rh(III)/Cu(II) | 1H-Indazoles | Sequential C–H bond activation and intramolecular cascade annulation | mdpi.com |

| Azoxy compounds and diazoesters | [Cp*RhCl2]2/AgSbF6 | 3-Acyl-2H-indazoles | Tandem C–H alkylation/intramolecular decarboxylative cyclization | mdpi.com |

| Phthalazinones and allenes | Rh(III) | Indazole derivatives with a quaternary carbon | Sequential C–H activation and olefin insertion | rsc.orgnih.gov |

Remote C-H Functionalization of this compound

Recent advancements have also focused on the remote C-H functionalization of the benzene (B151609) ring in 2H-indazoles. rsc.org A Rh(III)-catalyzed redox-neutral C-H activation/[3+3] cyclization of 2-benzyl-2H-indazole-6-carboxylic acids with iodonium (B1229267) ylides under microwave irradiation has been reported for the synthesis of indazole-fused chromenes. researchgate.net This method features the selective activation of the C7-H bond of the 2-benzyl-2H-indazole-6-carboxylic acid. researchgate.net

Halogenation and Nitro-Derivatization of this compound

Halogenation of the indazole ring, particularly at the C3 position, is a valuable transformation as the resulting halo-indazoles serve as versatile intermediates for further modifications, such as metal-catalyzed cross-coupling reactions. chim.it Iodination and bromination are the most commonly reported halogenations. chim.it

3-Iodoindazoles can be synthesized in good yields by treating the corresponding indazoles with iodine and potassium hydroxide (B78521) in DMF. chim.it N-bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the C3 position of the indazole scaffold. chim.it Electrochemical halogenation at the 3-position of indazole has also been described. chim.it

Nitration of indazoles has been less frequently reported. Radical C3-nitration of 2H-indazoles has been achieved using Fe(NO3)3 in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO). chim.it A transition-metal-free approach for the C3-nitration of indazoles involves tert-butyl nitrite (B80452) (TBN) in the presence of air, where TBN acts as a source of the •NO2 radical. researchgate.net This process is believed to proceed via an initial N1-nitration followed by a migration of the nitro group to the C3-position. researchgate.net

Synthesis of this compound Fused Heterocycles via Cycloaddition Reactions

[3+2] Cycloaddition reactions are a powerful strategy for the synthesis of fused heterocyclic systems containing the indazole core. The reaction of arynes with sydnones has been developed as a rapid and efficient method for the synthesis of 2H-indazoles. nih.gov This process involves a [3+2] dipolar cycloaddition followed by a spontaneous extrusion of carbon dioxide. nih.gov

Another approach involves the [3+2] cycloaddition of diazo compounds with arynes, generated from ortho-(trimethylsilyl)aryl triflates, which provides a direct route to a wide range of substituted indazoles under mild conditions. researchgate.net This method has been used to synthesize spiro[indazole-3,3′-indolin]-2′-ones from the reaction of arynes with 3-diazoindolin-2-ones. researchgate.net Furthermore, a one-pot, three-component protocol has been reported for the synthesis of triazolotriazepinoindazolones, commencing from an oxazolino-2H-indazole. mdpi.com

Post-Synthetic Modification of this compound Derivatives

The post-synthetic modification of pre-functionalized indazole derivatives allows for the late-stage introduction of chemical diversity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position of indazoles. nih.gov This protecting group can then direct regioselective C3-lithiation, and the resulting nucleophile can react with a variety of electrophiles to generate novel indazole derivatives. The SEM group can be subsequently removed under mild conditions. nih.gov

Furthermore, 3-amino-5-substituted indazoles have been used as starting materials for the synthesis of novel 3-aminoindazole derivatives with potent biological activities. nih.gov These examples highlight the utility of post-synthetic modification in accessing structurally diverse and medicinally relevant indazole-based compounds.

Multi-Component Reactions for this compound Library Synthesis

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of step economy, reduced waste generation, and the rapid generation of molecular diversity, making it an ideal tool for the synthesis of compound libraries for drug discovery and other applications.

Despite the power of MCRs in heterocyclic synthesis, a review of the current scientific literature reveals a primary focus on the synthesis of 1H- and 2H-indazole derivatives. Specific examples and established methodologies for the application of multi-component reactions to directly synthesize libraries of the this compound tautomer are not extensively documented. Research has largely centered on other isomeric forms of indazole, as well as related heterocyclic systems like indoles. nih.govnih.govresearchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry for generating libraries of diverse molecular scaffolds. nih.govmdpi.commdpi.com

Passerini Reaction: This three-component reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce α-acyloxy carboxamides. researchgate.netorganic-chemistry.org

Ugi Reaction: A four-component reaction that combines an isocyanide, a carboxylic acid, an amine, and a carbonyl compound to yield α-aminoacyl amides. nih.govresearchgate.net

While these reactions are versatile for creating a vast array of heterocyclic compounds, their specific application for the direct synthesis of this compound libraries from simple precursors is not a well-established area of research according to the available literature. The development of novel MCRs tailored for the this compound core would be a significant advancement, providing a streamlined pathway to libraries of this specific tautomer for further investigation.

Advanced Spectroscopic and Structural Elucidation of 3ah Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring of 3aH-Indazole

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of organic molecules, including indazole derivatives numberanalytics.comipb.ptwikipedia.orgemerypharma.com. By analyzing the chemical shifts, coupling constants, and signal intensities of ¹H and ¹³C nuclei, researchers can determine the connectivity, spatial arrangement, and dynamic behavior of atoms within the molecule numberanalytics.comemerypharma.com. For indazoles, NMR spectroscopy is crucial for distinguishing between tautomeric forms (e.g., 1H-indazole and 2H-indazole) and for characterizing regioselective substitution patterns dergipark.org.tracs.orgcdnsciencepub.comcdnsciencepub.comchemicalbook.com. The analysis of ¹H NMR spectra provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton rsc.orgrsc.orgwiley-vch.dersc.orgchemicalbook.comchemicalbook.comderpharmachemica.com.

Conformational analysis of indazole derivatives often involves studying the dynamic equilibrium of rotamers or the preferred spatial orientation of substituents. Techniques like variable-temperature NMR can be employed to study conformational changes and rotational barriers, as seen in studies of related heterocyclic systems acs.orgcopernicus.org. For instance, the specific tautomeric form of this compound, or its derivatives, can be identified and quantified using NMR data, which is essential for understanding their reactivity and properties dergipark.org.tracs.orgcdnsciencepub.com. NMR is also vital for monitoring the progress of chemical reactions involving indazoles, allowing researchers to track the formation of products and the consumption of starting materials numberanalytics.comdergipark.org.tracs.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | H-3 | ~13.1 | DMSO-d₆ | chemicalbook.com |

| ¹H | H-4 | ~8.10 | DMSO-d₆ | chemicalbook.com |

| ¹H | H-5 | ~7.78 | DMSO-d₆ | chemicalbook.com |

| ¹H | H-6 | ~7.36 | DMSO-d₆ | chemicalbook.com |

| ¹H | H-7 | ~7.13 | DMSO-d₆ | chemicalbook.com |

| ¹³C | C-3 | ~146.0 | CDCl₃ | wiley-vch.de |

| ¹³C | C-3a | ~140.0 | CDCl₃ | wiley-vch.de |

| ¹³C | C-4 | ~123.1 | CDCl₃ | wiley-vch.de |

| ¹³C | C-5 | ~120.9 | CDCl₃ | wiley-vch.de |

| ¹³C | C-6 | ~120.8 | CDCl₃ | wiley-vch.de |

| ¹³C | C-7 | ~109.7 | CDCl₃ | wiley-vch.de |

Note: Chemical shifts can vary depending on the solvent and specific substitution patterns.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for this compound Structural Elucidation

Advanced two-dimensional (2D) NMR techniques are crucial for unambiguously assigning spectral signals and elucidating the complex structures of indazole derivatives numberanalytics.comipb.ptwikipedia.org. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to establish connectivity within the molecule numberanalytics.comwikipedia.orgemerypharma.com. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are vital for correlating proton signals with their directly bonded carbons (HSQC) and carbons separated by two or three bonds (HMBC), thereby mapping out the entire molecular skeleton numberanalytics.comipb.ptemerypharma.comresearchgate.netresearchgate.net. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons, aiding in the determination of three-dimensional structures and conformational analysis numberanalytics.comdergipark.org.tracs.orgresearchgate.net. For example, HMBC experiments have been instrumental in confirming the regiochemistry of N-alkylation in indazoles dergipark.org.trresearchgate.net.

Solid-state NMR, including techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), offers complementary information by characterizing the structure and dynamics of indazoles in the solid state cdnsciencepub.comnih.govresearchgate.net. This technique is particularly useful for studying tautomerism and crystal packing, providing insights that may differ from solution-state behavior cdnsciencepub.comresearchgate.net. Studies have utilized solid-state NMR to confirm tautomeric forms and structural assignments in indazole derivatives researchgate.net.

Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Dynamics in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups, bonding, and molecular vibrations within indazole compounds rsc.orgwiley-vch.dederpharmachemica.comacgpubs.org. IR spectroscopy is sensitive to changes in dipole moment during molecular vibrations, making it effective for identifying characteristic functional groups. For indazoles, key absorptions typically include N-H stretching vibrations (around 3100-3400 cm⁻¹ if an N-H is present), C=N and C=C stretching vibrations in the aromatic rings (1500-1650 cm⁻¹), and C-H stretching and bending modes rsc.orgwiley-vch.dederpharmachemica.com. Raman spectroscopy, which detects changes in polarizability, complements IR by providing information on symmetric vibrations and molecular symmetry, offering insights into the dynamics and structural integrity of the indazole core rsc.org. While specific studies on the dynamics of this compound using Raman are less frequently cited, the technique is generally applicable to understanding vibrational modes and intermolecular interactions in crystalline solids.

Mass Spectrometry for Isotopic Labeling and Reaction Mechanism Studies of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of indazole derivatives, and it plays a crucial role in elucidating reaction mechanisms and identifying reaction intermediates rsc.orgresearchgate.net. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can confirm the identity and purity of synthesized compounds rsc.orgrsc.orgwiley-vch.dersc.org. Isotopic labeling studies, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ²H), can be tracked using MS to follow the fate of specific atoms during a reaction, thereby providing critical insights into reaction pathways and mechanisms rsc.orgresearchgate.net. The fragmentation patterns observed in MS can also offer clues about the structure and stability of different parts of the indazole molecule.

High-Resolution Mass Spectrometry of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact elemental composition of indazole derivatives rsc.orgrsc.orgwiley-vch.dersc.orgpsu.edu. By measuring the mass with high precision (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. This accuracy is invaluable for confirming the structure of newly synthesized indazole compounds and for identifying impurities or byproducts. For example, HRMS data has been reported for various substituted indazoles, confirming their molecular formulas through the precise measurement of [M+H]⁺ or other adduct ions rsc.orgrsc.orgwiley-vch.dersc.org.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Excited States of this compound

Compound Names Mentioned

this compound

Indazole

1H-Indazole

2H-Indazole

3H-Indazole

5-Nitroindazole

3-methyl-4,5,6,7-tetrafluoro-1H-indazole

Indazole N1-oxide derivatives

(7E)-3-(4-Methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole

N,N-diethyl-1H-indazole-3-carboxamide

N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide

5,6-dimethoxy-N-phenethyl-1H-indazole-3-carboxamide

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Analysis

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a pivotal analytical methodology for the detailed structural elucidation of chiral molecules, including those featuring the this compound scaffold. These techniques are instrumental in discerning enantiomeric identity, establishing absolute configurations, and quantifying enantiomeric purity, all of which are critical parameters for understanding the chemical and biological properties of chiral compounds.

Principles of Chiroptical Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength jascoinc.comchiralabsxl.comchiralabsxl.com. This difference in absorption, known as the Cotton effect, is directly related to the molecule's stereochemistry and the electronic transitions occurring within its chromophores. Optical Rotatory Dispersion (ORD) quantifies the wavelength-dependent rotation of plane-polarized light slideshare.netmgcub.ac.in. Both CD and ORD signals are sensitive to the three-dimensional arrangement of atoms in a chiral molecule, providing unique spectral fingerprints that can be used for structural analysis purechemistry.orgjasco-global.com. For this compound derivatives, the aromatic system and associated functional groups act as chromophores that generate these characteristic chiroptical signals when the molecule possesses chirality.

Application to Chiral this compound Derivatives

Chiral this compound derivatives, which may arise from the presence of stereogenic centers introduced by substituents or from conformational chirality, can be effectively analyzed using CD and ORD. The inherent chirality of such molecules leads to distinct chiroptical responses that are sensitive to their specific spatial arrangement researchgate.netujaen.esmdpi.comresearchgate.net. The indazole core, with its conjugated π-electron system, readily absorbs UV light, making it amenable to CD analysis acs.orgresearchgate.netacs.org.

Determination of Absolute Configuration: A primary application of CD spectroscopy is the assignment of absolute configuration. This is commonly achieved by comparing the experimental CD spectrum of a chiral compound with spectra predicted by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) purechemistry.orgresearchgate.netfrontiersin.orgrsc.orgpsu.edu. By correlating observed Cotton effects (wavelengths and signs of spectral extrema) with specific electronic transitions of the this compound moiety and its substituents, researchers can assign the molecule's absolute stereochemistry chiralabsxl.compurechemistry.org. For instance, a specific pattern of positive and negative Cotton effects in the UV region can be indicative of a particular enantiomer chiralabsxl.com.

Enantiomeric Purity Assessment: CD spectroscopy is a highly effective tool for quantifying enantiomeric excess (ee). The intensity of a CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer in excess jascoinc.comcreative-proteomics.comresearchgate.net. By comparing the measured CD signal of a sample to that of a pure enantiomer, or through calibration curves, the enantiomeric purity can be accurately determined. This is crucial for assessing the success of enantioselective syntheses or chiral separations researchgate.netfrontiersin.org.

Research Findings and Data Presentation

Research into chiral indazole derivatives has highlighted the utility of chiroptical methods for stereochemical analysis. For example, studies have employed CD spectroscopy in conjunction with DFT calculations to determine the absolute configurations of various chiral indazole-containing compounds mdpi.comresearchgate.netacs.orgrsc.org. These studies often report characteristic Cotton effects associated with specific electronic transitions within the indazole system, which vary in sign and intensity depending on the molecule's stereochemistry.

Theoretical and Computational Studies of 3ah Indazole

Quantum Chemical Calculations of 3aH-Indazole (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of indazole systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a quantitative understanding of its stability, properties, and chemical reactivity.

Indazole exists in three primary tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole (of which this compound is a specific isomer). Computational studies consistently show that the 3H-tautomer is the least stable and highest in energy. This instability is rooted in its electronic structure. Unlike the fully aromatic 1H and 2H tautomers, 3H-indazoles feature an sp³-hybridized carbon atom at the 3-position, which breaks the continuous π-conjugation across the bicyclic ring system. This disruption of aromaticity results in a significant energetic penalty.

DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, are employed to quantify these differences. aip.org These calculations can determine key electronic properties that govern molecular behavior. researchgate.net

Key Electronic Descriptors Calculated for Indazole Systems:

Total Energy: Used to compare the relative stability of the 1H, 2H, and 3H tautomers. Thermodynamic calculations confirm 1H-indazole as the most stable form. nih.gov

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A larger gap implies greater stability. The non-aromatic this compound is expected to have a smaller HOMO-LUMO gap compared to its aromatic counterparts, rendering it more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how this compound will interact with other molecules. researchgate.net

| Property | 1H-Indazole / 2H-Indazole | This compound | Computational Insight |

|---|---|---|---|

| Aromaticity | Aromatic (10π electrons) | Non-aromatic | The sp³ carbon at position 3a breaks the cyclic π-conjugation. rsc.org |

| Relative Stability | High (Thermodynamically favored) | Low (High energy) | DFT and ab initio calculations consistently show 3H-tautomers to be the least stable. aip.orgnih.gov |

| HOMO-LUMO Gap | Relatively large | Expected to be smaller | Loss of aromaticity generally leads to a smaller energy gap and higher reactivity. researchgate.net |

DFT calculations are instrumental in elucidating the pathways of chemical reactions. For a reactive intermediate like this compound, these methods can predict plausible formation routes and subsequent transformations. One of the primary routes to 3,3-disubstituted 3H-indazoles is the [2+3] cycloaddition of diazo compounds with arynes. rsc.org

Computational chemists use DFT to map the potential energy surface of a reaction, which involves:

Geometry Optimization: Calculating the lowest-energy structure for reactants, products, intermediates, and transition states.

Transition State (TS) Search: Locating the highest-energy point along the lowest-energy reaction path (the saddle point). This is the kinetic barrier to the reaction.

Frequency Calculations: Confirming the nature of the stationary points. A stable molecule has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. aip.org

Intrinsic Reaction Coordinate (IRC) Calculations: Plotting the reaction path from the transition state down to the reactant and product to ensure the correct pathway has been identified.

These calculations provide critical data, such as activation energies (the energy difference between reactants and the transition state), which determines the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. For instance, DFT could be used to model the intramolecular [2+3] cycloaddition of a diazo intermediate to form the this compound ring, confirming the mechanism and calculating the energetic feasibility of the process. rsc.org

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations provide a static picture of molecules, Molecular Dynamics (MD) simulations model their movement and interactions over time. MD is particularly useful for understanding dynamic processes like tautomerization, solvation, and conformational changes.

For the indazole system, MD simulations can shed light on the proton transfer dynamics that interconvert the 1H, 2H, and 3H tautomers. Although direct simulations of this compound are scarce, studies on the closely related imidazole (B134444) molecule provide a strong model for the methodology. figshare.comresearchgate.net In these simulations, a force field (a set of parameters describing the potential energy of the system) is used to calculate the forces on each atom, and Newton's equations of motion are solved to predict their positions over time.

MD simulations can be used to study:

Solvation Effects: How solvent molecules (e.g., water) arrange around the this compound molecule and how this solvent shell influences its stability and reactivity.

Proton Transfer Mechanisms: The role of solvent molecules in forming hydrogen-bonded "wires" or "bridges" that facilitate the transfer of a proton from one nitrogen atom to another or to the C3 carbon, leading to tautomerization. ccu.edu.tw

Conformational Dynamics: How the molecule flexes and vibrates, and how it interacts with other molecules in a non-covalent manner.

By simulating these dynamic events, researchers can understand the lifetime of the this compound tautomer in different environments and the mechanisms by which it converts to more stable forms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Human Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological or chemical activity. While many QSAR studies focus on drug development, the methodology is broadly applicable to non-human activities, such as materials science and agriculture.

For this compound derivatives, QSAR models could be developed for applications like:

Corrosion Inhibition: Imidazole and benzimidazole (B57391) derivatives are known to be effective corrosion inhibitors for metals. researchgate.netscientific.net A QSAR model could correlate the structural features of novel this compound derivatives with their ability to prevent corrosion on a metal surface.

Herbicidal Activity: Indazole-containing compounds have been investigated as potential herbicides. mdpi.com A QSAR study could identify the key molecular properties that lead to potent herbicidal effects against specific weeds, guiding the design of new, more effective compounds.

The process involves calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.

| Descriptor Type | Example Descriptors | Relevance to Activity |

|---|---|---|

| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Governs the ability of a molecule to engage in electronic interactions, such as donating electrons to a metal surface (corrosion inhibition). researchgate.net |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to the size and shape of the molecule, which is crucial for fitting into an enzyme's active site (herbicides). |

| Topological | Wiener Index, Molecular Connectivity Indices | Numerical representations of molecular branching and structure, which can correlate with physical properties and activity. scientific.net |

| Thermodynamic | LogP (Lipophilicity), Solvation Energy | Describes how a compound distributes between water and organic phases, affecting its transport to a target site (e.g., in a plant). researchgate.net |

Prediction of Spectroscopic Parameters for this compound Derivatives

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing compounds, especially for unstable or transient species like this compound that are difficult to isolate and analyze experimentally.

DFT calculations can predict:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with the B3LYP functional, can calculate nuclear magnetic shieldings, which are then converted into chemical shifts (¹H, ¹³C, ¹⁵N). These predicted spectra are crucial for distinguishing between different tautomers (1H, 2H, and 3H), as the chemical shifts are highly sensitive to the local electronic environment of each nucleus. researchgate.net

IR Spectra: By calculating the vibrational frequencies of a molecule, a theoretical infrared spectrum can be generated. This helps in identifying functional groups and confirming the structure of a synthesized compound by comparing the computational spectrum to the experimental one.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. This can help explain the color and photophysical properties of indazole derivatives.

Molecular Docking Studies (for non-clinical applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. While widely used in drug discovery, its application extends to non-clinical areas like understanding enzyme catalysis and material interactions.

For this compound, docking could be used to model its interaction with an enzyme for catalytic purposes. For example, if a this compound derivative were a substrate or a transition-state analog for an enzyme involved in a biosynthetic pathway or an industrial catalytic process, docking would predict its binding mode in the enzyme's active site. mdpi.com This provides insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for catalysis.

Another non-clinical application is in the field of materials science or agriculture. Building on the QSAR models for herbicides, molecular docking could be used to simulate how a proposed indazole-based herbicide binds to its target enzyme in a weed, such as protoporphyrinogen (B1215707) IX oxidase (PPO). researchgate.net This atomistic-level view of the binding helps to rationalize the compound's activity and provides a structural basis for designing more potent and selective next-generation herbicides.

Applications of 3ah Indazole in Non Medical and Non Clinical Fields

3aH-Indazole in Agrochemical Research

The indazole moiety is a significant pharmacophore in the development of new agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for crop protection.

Several studies have highlighted the potential of indazole derivatives as effective herbicides. For instance, novel 6-indazolyl-2-picolinic acids have been synthesized and evaluated for their herbicidal activity. These compounds function as auxinic herbicides, mimicking the effects of the plant hormone auxin to induce phytotoxicity in susceptible plants. mdpi.com The unique electronic and chemical properties of the indazole ring make it a valuable component in the design of new herbicidal molecules. mdpi.com

In another line of research, several tetrahydroindazole (B12648868) derivatives possessing a hydroxyalkyl subgroup have been synthesized and screened for their herbicidal properties. These compounds exhibited notable herbicidal activity, with symptoms characteristic of protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors in pre-emergence upland greenhouse screenings. uq.edu.au Among the tested derivatives, one compound, designated as 6f, demonstrated superior herbicidal activity against problematic weeds. uq.edu.au

Table 1: Herbicidal Activity of Selected this compound Derivatives

| Compound Class | Target Weeds | Observed Effect | Reference |

|---|---|---|---|

| 6-Indazolyl-2-picolinic acids | Various susceptible plants | Auxinic herbicide activity | mdpi.com |

| Tetrahydroindazole derivatives | Problematic weeds in upland conditions | PPO inhibition, pre-emergence activity | uq.edu.au |

The indazole scaffold has also been investigated for its antifungal properties, leading to the development of compounds with significant fungicidal activity. A series of twenty 2-Indazol-1-yl-chromen-4-one derivatives were synthesized and tested against the phytopathogenic fungi Sclerotium rolfsii and Fusarium oxysporum. The majority of these synthesized compounds, nineteen of which were novel, displayed very good antifungal activity. mdpi.com

Notably, two compounds, 6t and 6f, exhibited excellent fungicidal activity against S. rolfsii, with ED50 values of 10.10 mg L⁻¹ and 16.18 mg L⁻¹, respectively. Compound 6f also showed good activity against F. oxysporum with an ED50 value of 27.82 mg L⁻¹. mdpi.com These findings underscore the potential of indazole derivatives in the development of new fungicides for agricultural use. mdpi.comnih.gov

Table 2: Fungicidal Activity of 2-Indazol-1-yl-chromen-4-one Derivatives

| Compound | Target Fungus | ED50 (mg L⁻¹) | Reference |

|---|---|---|---|

| 6t | Sclerotium rolfsii | 10.10 | mdpi.com |

| 6f | Sclerotium rolfsii | 16.18 | mdpi.com |

| 6f | Fusarium oxysporum | 27.82 | mdpi.com |

Research into the insecticidal properties of indazole derivatives has led to promising developments, including the creation of the commercial insecticide indoxacarb. Initial studies in this area focused on the synthesis and evaluation of a series of indazole insecticides designed based on pyrazoline insecticide models. mdpi.com

More recent research has explored novel anthranilic diamide insecticides that incorporate an indane moiety. A number of these compounds demonstrated significant insecticidal activity against Mythimna separata (oriental armyworm). At a concentration of 0.8 mg/L, compound 8q showed 80% insecticidal activity, which was slightly better than the commercial insecticide chlorantraniliprole. rsc.org Another compound, 8i, had a notable LC50 value of 1.0426 mg/L against the same pest. rsc.org These results indicate that indazole-containing compounds are a promising scaffold for the discovery of new and effective insecticides. nih.govrsc.org

**Table 3: Insecticidal Activity of Selected this compound Derivatives against *Mythimna separata***

| Compound | Concentration (mg/L) | Insecticidal Activity (%) | LC50 (mg/L) | Reference |

|---|---|---|---|---|

| 8q | 0.8 | 80 | - | rsc.org |

| 8i | - | - | 1.0426 | rsc.org |

| Chlorantraniliprole (control) | - | - | 0.4674 | rsc.org |

Indazole derivatives have also been shown to influence plant growth, acting as both inhibitors and promoters depending on the specific compound and concentration. A study on a series of 3-aryl-1H-indazoles found that these compounds acted as growth inhibitors of root and shoot lengths in wheat and sorghum, particularly at a high concentration of 100 ppm. ossila.com The inhibitory effect was less pronounced at lower concentrations, and the nature of the substitution on the aryl group also influenced the level of growth inhibition. ossila.com

Conversely, other research has pointed to the plant growth-regulating activity of esters of 1H-indazole-3-carboxylic acid and their carboxamide derivatives. nih.gov This suggests that the indazole scaffold can be modified to produce compounds with a range of plant growth regulatory effects, from inhibition to stimulation.

Table 4: Plant Growth Inhibitory Effects of 3-Aryl-1H-Indazoles on Wheat and Sorghum

| Concentration | Effect on Root and Shoot Length | Reference |

|---|---|---|

| 100 ppm | Significant inhibition | ossila.com |

| Lower concentrations | Less prominent inhibition | ossila.com |

This compound in Material Science

The application of indazole compounds is also emerging in the field of material science, particularly in the development of advanced electronic devices.

Indazole derivatives have been successfully utilized as ligands in the synthesis of highly luminescent complexes for use in Organic Light-Emitting Diodes (OLEDs). In one study, indazole was used as a neutral monodentate ligand along with hexafluoroacetylacetone (hfaa⁻) to create novel nona- and octacoordinate lanthanide complexes. nih.gov

These complexes, specifically [Eu(hfaa)₃(indazole)₃], [Tb(hfaa)₃(indazole)₂], and [Dy(hfaa)₃(indazole)₂], were used as the emitting layers in the fabrication of red, green, and yellow OLEDs, respectively. The indazole ligand acts as a good sensitizer for the trivalent lanthanide ions, facilitating efficient ligand-to-metal energy transfer. nih.gov This property, combined with the protective shield provided by the hfaa⁻ moieties, results in high quantum yields and long radiative lifetimes for the complexes. nih.gov The successful fabrication of these electroluminescent devices demonstrates the potential of indazole-based materials in the development of next-generation displays and lighting. nih.govresearchgate.net

Table 5: Photophysical Properties of Indazole-Containing Lanthanide Complexes for OLEDs

| Complex | Emission Color | Quantum Yield (Φ) | Radiative Lifetime (τ) | Reference |

|---|---|---|---|---|

| [Eu(hfaa)₃(indazole)₃] | Red | 69% ± 10% | 989 ± 1 µs | nih.gov |

| [Tb(hfaa)₃(indazole)₂] | Green | 33% ± 10% | 546 ± 1 µs | nih.gov |

| [Dy(hfaa)₃(indazole)₂] | Yellow | 2.5% ± 10% | 13.6 ± 1 µs | nih.gov |

Photovoltaic Applications of this compound Derivatives

The development of organic photovoltaic (OPV) materials is a significant area of research aimed at creating efficient, low-cost, and flexible solar energy conversion technologies. The core of these technologies often relies on donor-acceptor (D-A) architectures, where electron-rich (donor) and electron-deficient (acceptor) molecular units are combined to facilitate charge separation upon light absorption.

While the application of this compound derivatives in photovoltaics is an emerging field with limited specific research, the structural and electronic properties of the indazole nucleus make it a promising candidate for inclusion in OPV materials. The indazole ring system is electron-rich and can act as an effective electron donor. Its rigid, planar structure can promote intermolecular π-π stacking, which is beneficial for charge transport in thin films.

Research into related nitrogen-containing heterocycles, such as indoles and pyrazoles, has demonstrated their utility in organic solar cells. For instance, polymers incorporating these related scaffolds have been synthesized and shown to function as donor materials in bulk heterojunction solar cells, although efficiencies vary based on the specific molecular design and device architecture. The exploration of this compound in this context is a logical progression, with the potential to fine-tune the electronic properties and morphology of photoactive layers.

Conductive Polymers Incorporating this compound

Electrically conductive polymers are a class of organic materials that combine the electrical properties of metals with the processing advantages and mechanical flexibility of polymers. The synthesis of these materials typically involves the polymerization of aromatic or heteroaromatic monomers to create an extended π-conjugated system along the polymer backbone, which allows for the movement of charge carriers.

Specific research on conductive polymers composed solely of this compound units is not yet widely reported. However, the chemistry of other N-heterocyclic polymers, such as poly(pyrrole) and poly(imidazole), provides a framework for the potential development of poly(indazole)s. scientists.uz The polymerization of indazole monomers, potentially through oxidative or cross-coupling methods, could yield materials with interesting electronic properties.

The presence of nitrogen atoms in the indazole ring can influence the polymer's electronic characteristics, stability, and potential for post-polymerization modification. For instance, the nitrogen atoms can be protonated or alkylated, offering a method to modulate the conductivity and solubility of the resulting polymer. Composite materials, where indazole derivatives are incorporated into other polymer matrices, could also be a viable strategy to harness the specific electronic properties of the indazole moiety. scientists.uz

Supramolecular Assemblies of this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. These interactions are crucial for creating highly ordered and functional materials. The this compound scaffold possesses features that make it an excellent building block for supramolecular assemblies.

Hydrogen Bonding: The N-H proton of the pyrazole (B372694) ring in indazole is a hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This dual functionality allows indazole derivatives to form predictable and robust hydrogen-bonded networks, leading to the formation of tapes, sheets, or three-dimensional architectures. researchgate.net The structure of indazol-2-yl-acetic acid, for example, reveals a supramolecular arrangement sustained by intermolecular O-H···N hydrogen bonds. researchgate.net

Metal-Organic Frameworks (MOFs): Functionalizing the indazole ring with coordinating groups, such as carboxylic acids, allows for its use as a ligand in the construction of Metal-Organic Frameworks (MOFs). Two zinc-based MOFs using 1H-indazole-5-carboxylic acid as a ligand have been synthesized. acs.orgresearchgate.net These materials exhibit 2-fold interpenetrated three-dimensional structures with flexible and porous characteristics, making them suitable for gas sorption. Their fascinating luminescent properties, including long-lasting phosphorescence, further highlight their potential in sensor applications. acs.orgresearchgate.net

| Interaction Type | Interacting Groups | Resulting Structure | Reference |

| Hydrogen Bonding | Indazole N-H and N; Carboxylic acid O-H | Supramolecular networks, chains | researchgate.net |

| π-π Stacking | Aromatic rings of indazole units | Stacked molecular layers | researchgate.net |

| Metal Coordination | Indazole-carboxylate ligand and Zn(II) ions | 3D Metal-Organic Framework (MOF) | acs.orgresearchgate.net |

This compound in Dye Chemistry

The unique electronic properties of the indazole ring make it a valuable component in the design of functional dyes, including chromophores and fluorophores. Its ability to act as an electron-donating group, coupled with the potential for tautomeric equilibrium, allows for the fine-tuning of the photophysical properties of dye molecules. arkat-usa.org

Chromophores and Fluorophores Based on this compound

Indazole derivatives have been successfully incorporated into various dye architectures, leading to materials with interesting optical properties.

Push-Pull Fluorophores: The indazole moiety has been used as an electron-donating group in push-pull systems, where it is connected to an electron-accepting group via a π-conjugated bridge. For instance, new push-pull fluorophores featuring benzothiadiazole as the electron acceptor and indazole as the electron donor have been synthesized. arkat-usa.org These molecules exhibit significant fluorescence solvatochromism, and their optical properties are heavily influenced by the methylation at the N-1 or N-2 positions, which locks the indazole into a specific tautomeric form. arkat-usa.org Locking the "quinoid" form through N-2 methylation leads to a notable red shift in absorption and emission and a dramatic enhancement of fluorescence in the solid state, with the quantum yield increasing from 0.01 to 0.37. arkat-usa.org

Fluorescence Umpolung: A fascinating phenomenon termed "fluorescence umpolung" has been observed in indazole-based fluorophores. researchgate.net In a typical intramolecular charge transfer (ICT) fluorophore, attaching an electron-withdrawing group to the donor amine quenches fluorescence. However, when an indazole unit is inserted between the donor and the π-bridge of a D-π-A fluorophore, the system becomes weakly fluorescent. Subsequent attachment of an electron-withdrawing group to the donor amine leads to a significant, up to 120-fold, enhancement in fluorescence. researchgate.net This counterintuitive "light-up" effect provides a novel strategy for designing fluorescent probes.

Fluorescent Probes: The sensitivity of the indazole scaffold's fluorescence to its chemical environment has been exploited in the development of fluorescent probes. An indazole-fused rhodamine dye has been designed to act as a selective "off-on" fluorescent probe for mercury ions (Hg²⁺), with a very low detection limit of 0.33 nM. researchgate.net Other indazole derivatives have been shown to be effective in detecting Cu²⁺ ions. rsc.org

| Compound Type | Donor Group | Acceptor Group | Key Photophysical Property | Reference |

| Push-Pull Fluorophore | Indazole | Benzothiadiazole | Solid-state fluorescence enhancement (Φ = 0.37) | arkat-usa.org |

| D-Indazole-π-A Dye | Amino-Indazole | Dicyanomethylene | Fluorescence Umpolung (120-fold enhancement) | researchgate.net |

| Rhodamine-Indazole Probe | Indazole-Rhodamine | Spirolactam | "Off-On" fluorescence for Hg²⁺ detection | researchgate.net |

| Salicylaldehyde-Indole/Indazole | Indole/Indazole-Salicylaldehyde | - | Aggregation-Induced Emission (AIE) for Cu²⁺ sensing | rsc.org |

Pigment Applications of this compound Derivatives

While the terms "dye" and "pigment" are often used interchangeably, pigments are typically defined as insoluble coloring agents dispersed in a medium to impart color. The development of novel synthetic pigments with high stability, strong color, and good lightfastness is of significant industrial importance.

The research into indazole-based chromophores suggests their potential for pigment applications. The intense colors and high fluorescence quantum yields observed in some indazole-based push-pull systems are desirable properties for pigments. arkat-usa.org The thermal and chemical stability of the indazole ring itself is also advantageous. However, to function as pigments, these chromophoric molecules would need to be rendered insoluble in the application medium, a goal that could be achieved through appropriate chemical modification, such as increasing molecular weight or introducing specific functional groups that promote strong intermolecular interactions and crystallization. Currently, specific examples of this compound derivatives being commercialized or extensively studied as industrial pigments are not widely documented in the scientific literature.

This compound in Catalysis

The indazole scaffold has emerged as a versatile ligand in transition metal catalysis. The nitrogen atoms of the indazole ring can coordinate to metal centers, influencing the catalyst's electronic and steric properties, and thereby controlling its activity and selectivity in various organic transformations. Both palladium and rhodium complexes featuring indazole-based ligands have demonstrated significant utility.

Palladium-Catalyzed Reactions: Indazole derivatives are frequently synthesized and functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.comrsc.org In these processes, palladium catalysts facilitate the formation of new carbon-carbon bonds, for example, by coupling a halogenated indazole with an organoboronic acid. nih.govnih.gov Ferrocene-based palladium complexes have been shown to be particularly effective for the C-3 functionalization of 1H-indazole. mdpi.com Furthermore, palladium catalysis is employed for C-H functionalization of 2H-indazoles via isocyanide insertion, leading to the synthesis of diverse and complex heterocyclic structures. acs.org

Rhodium-Catalyzed Reactions: Rhodium complexes have also been used extensively for the synthesis and functionalization of indazoles. Rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.orgnih.gov Additionally, chiral-at-metal rhodium(III) complexes containing cyclometalated indazole ligands have been developed for asymmetric catalysis. These complexes can serve a dual function as both a chiral Lewis acid and a photoredox catalyst, enabling reactions like the enantioselective α-cyanoalkylation of 2-acyl imidazoles with high yields and enantioselectivity (up to 95% ee). researchgate.net Rhodium catalysts are also effective in oxidative annulation reactions of 2-aryl-2H-indazoles to construct more complex fused ring systems. researchgate.net

| Metal Catalyst | Ligand Type / Precursor | Reaction Type | Application / Product | Reference |

| Palladium | Various (e.g., PdCl₂(dppf)) | Suzuki-Miyaura Cross-Coupling | Synthesis of C-3 and C-7 arylated indazoles | nih.govmdpi.comnih.gov |

| Palladium(II) | - | C-H Functionalization / Isocyanide Insertion | Synthesis of diverse indazole-containing heterocycles | acs.org |

| Rhodium(III) | [Cp*RhCl₂]₂ | C-H Activation / [4+1] Annulation | One-step synthesis of N-aryl-2H-indazoles | acs.orgnih.gov |

| Rhodium(III) | Bis-cyclometalated Indazole | Asymmetric Photoredox Catalysis | Enantioselective α-cyanoalkylation | researchgate.net |

Ligands Based on this compound for Metal Catalysis

The indazole framework is a key component in the design of advanced ligands for transition-metal catalysis, offering unique steric and electronic properties that can enhance catalytic activity and selectivity.

A notable class of such ligands is the sterically-hindered N-heterocyclic carbenes (NHCs) derived from the indazole framework. These ligands, known as Indazolin-3-ylidenes (Indy*), feature a carbene center at the C3-position of the indazole ring. This specific placement results in strong σ-donation capabilities. When combined with bulky N-substituents, these indazole-derived NHCs provide a unique steric environment around the metal center. Researchers have successfully synthesized these ligands and applied them in gold-catalyzed reactions, such as the synthesis of oxazolines, demonstrating their potential for broad application in organic synthesis and catalysis.

Furthermore, indazole-based pincer ligands have been developed and shown to be highly effective in ruthenium-catalyzed hydrogenation reactions. A practical and efficient procedure has been established for the hydrogenation of various unsaturated compounds using a Ru-catalyst featuring an indazole backbone PNN pincer ligand. This catalytic system has demonstrated exceptional performance, achieving a turnover number (TON) of up to 63,371 in the scalable synthesis of alcohols.

Organocatalytic Applications of this compound Structures

While direct use of the this compound core as an organocatalyst is not extensively documented, its derivatives, specifically indazolium ions, serve as important precursors to N-heterocyclic carbenes (NHCs). These NHCs are known to have organocatalytic activity, expanding the role of the indazole scaffold into this metal-free catalysis domain.

In a more complex approach, organocatalysis has been merged with other catalytic methods to construct elaborate molecules containing the indazole skeleton. For instance, a novel method combining organocatalysis and photocatalysis was developed for the asymmetric construction of polycyclic indazole skeletons. This triple-reaction sequence efficiently builds five C-X bonds and five consecutive chiral centers under mild conditions, showcasing the utility of the indazole structure in advanced, multi-catalytic synthetic strategies.

Biocatalytic Applications in this compound Synthesis

The synthesis of the indazole ring system is predominantly achieved through chemical methods. A review of the current scientific literature reveals a primary focus on transition-metal-catalyzed reactions, cyclization of substituted anilines, and other classical organic synthesis techniques. There is limited available information regarding the use of enzymatic or whole-cell biocatalytic systems for the de novo synthesis of the this compound core. This suggests that the biocatalytic approach to forming this specific heterocyclic ring is an area that remains largely unexplored or is not yet widely reported.

This compound in Sensing Technologies

The photophysical properties and ability to coordinate with other molecules make this compound derivatives attractive candidates for the development of chemical sensors and probes.

Chemosensors and Biosensors (non-human, e.g., environmental) Incorporating this compound

Derivatives of indazole have been successfully employed as chemosensors for the detection of environmental contaminants. A notable example is a fluorescent chemosensor, WS1, which is based on an indazole-benzothiazole carbohydrazide structure. This sensor was designed for the specific recognition of copper ions (Cu²⁺) in aqueous environments.

The sensor operates on a "turn-off" fluorescence mechanism. In the absence of Cu²⁺, the molecule exhibits fluorescence. Upon binding with Cu²⁺ ions, the fluorescence is quenched. This response allows for both colorimetric and fluorometric detection. Research has demonstrated the high specificity of WS1 for Cu²⁺ over a range of other metal ions. The sensor is effective in a buffered methanol-water solution and has a low detection limit of 4.32 x 10⁻⁸ M, making it suitable for monitoring actual water samples. Furthermore, the sensing process is reversible; the fluorescence can be restored by adding pyrophosphate (PPi), which removes the copper ion from the sensor.

Table 1: Performance of Indazole-Based Chemosensor WS1 for Cu²⁺ Detection

| Feature | Description |

|---|---|

| Analyte | Copper (II) ion (Cu²⁺) |

| Sensing Mechanism | "Turn-off" Fluorescence |

| Solvent System | MeOH/H₂O (9:1 v/v) buffer solution |